molecular formula C19H21ClN2O3S B4237820 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4237820
M. Wt: 392.9 g/mol
InChI Key: CIDJGFXRDVQNAC-UHFFFAOYSA-N
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Description

4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a benzamide derivative that was first synthesized in 2002 by a group of researchers led by Dr. Jian Jin at the Mount Sinai School of Medicine in New York City. Since then, CPB has been the subject of numerous studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.

Mechanism of Action

4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide's mechanism of action involves the inhibition of the protein Hsp90, which is essential for the stability and function of many oncogenic proteins. By inhibiting Hsp90, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth. Additionally, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the transcription factor NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In inflammation studies, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In neurodegenerative disease research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins in the brain.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90 inhibition, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide research, including the development of more potent and selective Hsp90 inhibitors, the investigation of 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide's potential applications in other fields, such as infectious diseases and metabolic disorders, and the optimization of 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide's pharmacokinetic properties to improve its efficacy and safety. Additionally, the combination of 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide with other anticancer drugs or immunotherapies may enhance its therapeutic effects and reduce the risk of drug resistance.

Scientific Research Applications

4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90, which is essential for the stability and function of many oncogenic proteins. Inflammation studies have shown that 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the production of pro-inflammatory cytokines, which are involved in many inflammatory diseases. In neurodegenerative disease research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins in the brain.

properties

IUPAC Name

4-chloro-N-(2-phenylethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-9-8-16(14-18(17)26(24,25)22-12-4-5-13-22)19(23)21-11-10-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDJGFXRDVQNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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